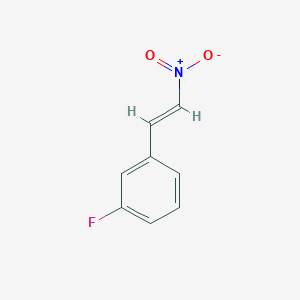

1-Fluoro-3-(2-nitrovinyl)benzene

Description

Significance of Nitrostyrene (B7858105) Derivatives in Contemporary Organic Chemistry

Nitrostyrene derivatives are versatile building blocks in modern organic synthesis. The strong electron-withdrawing nature of the nitro group activates the double bond, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important transformations, including:

Michael Additions: Nitrostyrenes are excellent Michael acceptors, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Cycloaddition Reactions: They can participate as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, providing access to complex cyclic structures. nih.gov

Heterocycle Synthesis: Nitrostyrenes are key precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, such as pyrroles and their derivatives. bohrium.com

Cross-Coupling Reactions: Recent advancements have shown that the nitro group can be displaced in denitrative cross-coupling reactions, allowing for the formation of disubstituted alkenes. mdpi.com

The reactivity of nitrostyrenes makes them fundamental components in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Strategic Importance of Organofluorine Compounds in Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has led to the widespread use of organofluorine compounds in medicinal chemistry and materials science. alfa-chemistry.comwikipedia.org Approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov

Key effects of incorporating fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond to carbon, which can block metabolic pathways and increase a drug's half-life. nih.gov

Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. alfa-chemistry.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups, which can affect a molecule's binding affinity to biological targets. alfa-chemistry.comnih.gov

Conformational Control: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, while its electronic properties can influence molecular conformation. nih.gov

The strategic placement of fluorine atoms is a powerful tool for fine-tuning the properties of molecules for specific applications, particularly in drug design.

Current Research Landscape and Academic Focus on 1-Fluoro-3-(2-nitrovinyl)benzene

Current research on this compound primarily focuses on its utility as a synthetic intermediate. The presence of both the fluorine atom and the nitrovinyl group provides a unique combination of reactivity that chemists can exploit.

Key areas of investigation include:

Synthesis of Heterocyclic Compounds: A notable application is its reaction with indoles to form benzofuro[2,3-b]quinolines. The meta-position of the fluorine atom influences the cyclization pathways, leading to different products compared to its para-substituted isomer.

Reaction Mechanisms: The compound's reactivity, particularly how the fluorine atom's electron-withdrawing nature enhances the electrophilicity of the nitrovinyl group, is a subject of study. This increased reactivity can lead to faster reaction times, for example, in microwave-assisted syntheses.

Precursor for Novel Compounds: Researchers are exploring its use as a starting material for developing new molecules with potential applications in medicine and materials science.

While much of the focus remains on its synthetic applications, the biological activities of the compounds derived from this compound are also of interest, driven by the known biological significance of both nitrostyrenes and organofluorine compounds.

Chemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| CAS Number | 705-84-0 |

A common laboratory-scale synthesis of this compound involves the nitration of 3-fluorostyrene (B1329300). This can be achieved by treating 3-fluorostyrene with dimethyldioxirane (B1199080) (DNDMH) in a solvent like tetrahydrofuran (B95107) (THF) at 0°C. The product is then isolated and purified using column chromatography. An alternative approach involves the Wittig reaction of 3-fluorobenzaldehyde (B1666160) with (methyl)triphenylphosphonium bromide, followed by nitration.

Reactions

This compound undergoes a variety of chemical transformations, including:

Reduction: The nitro group can be reduced to an amine.

Oxidation: The compound can be oxidized to form the corresponding nitro compound.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Cyclization: As mentioned, it reacts with indoles in the presence of an acid catalyst like polyphosphoric acid to yield benzofuro[2,3-b]quinolines.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXNBNYWEWJUTM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-84-0 | |

| Record name | 705-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Reactivity and Transformational Pathways of 1 Fluoro 3 2 Nitrovinyl Benzene

Electrophilic and Nucleophilic Characteristics of the Nitrovinyl Group

The nitrovinyl group is a potent electron-withdrawing group, which profoundly influences the electron distribution across the vinyl moiety. This strong inductive and resonance effect renders the β-carbon of the double bond (the carbon atom further from the benzene (B151609) ring) highly electrophilic. Consequently, this position is susceptible to attack by a wide range of nucleophiles.

The fluorine atom at the meta-position of the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This effect further enhances the electrophilic character of the nitrovinyl group, making 1-fluoro-3-(2-nitrovinyl)benzene a more reactive substrate in certain reactions compared to its non-fluorinated analog. This heightened electrophilicity facilitates nucleophilic attacks and cycloaddition reactions, often under mild conditions.

Cycloaddition Reactions Involving this compound

The activated double bond in this compound makes it an excellent participant in cycloaddition reactions, where it can react as a 2π component to form various cyclic systems.

In the context of [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, β-fluoro-β-nitrostyrenes, the class of compounds to which this compound belongs, serve as effective dienophiles. beilstein-journals.orgchemrxiv.orgnih.gov Their electron-deficient nature allows them to react readily with electron-rich dienes. For instance, reactions with cyclic 1,3-dienes such as cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) have been investigated. beilstein-journals.orgnih.govnih.gov

The reaction with cyclopentadiene proceeds smoothly to afford monofluorinated norbornene derivatives in high yields. beilstein-journals.orgchemrxiv.orgnih.gov The reaction with 1,3-cyclohexadiene is also successful, though it proceeds at a significantly slower rate, highlighting the sensitivity of the reaction to the diene's structure. beilstein-journals.orgchemrxiv.org

Table 1: Representative Diels-Alder Reactions of β-Fluoro-β-nitrostyrenes

| Diene | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Cyclopentadiene | o-xylene, 110 °C | Monofluorinated Norbornene | Up to 97% | beilstein-journals.orgchemrxiv.org |

This table represents the general reactivity of the β-fluoro-β-nitrostyrene scaffold in Diels-Alder reactions.

Beyond [4+2] cycloadditions, this compound is a suitable substrate for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. sci-rad.com In these transformations, the nitroalkene acts as the dipolarophile, reacting with a 1,3-dipole.

A common class of 1,3-dipoles used in these reactions are nitrones. The reaction between a nitrone and a nitroalkene like this compound typically proceeds with high regioselectivity to yield isoxazolidine (B1194047) derivatives. sci-rad.comnih.gov The regiochemical outcome is governed by the electronic properties of the reactants, with the nucleophilic oxygen of the nitrone attacking the electrophilic β-carbon of the nitrovinyl group. nih.gov These cycloadditions often proceed with high stereoselectivity as well. nih.gov

Table 2: General Scheme for [3+2] Cycloaddition of Nitrones to Nitroalkenes

| Dipolarophile | 1,3-Dipole | Product | Key Features | Reference |

|---|

This table illustrates the general pathway for the [3+2] cycloaddition reaction between a nitroalkene and a nitrone.

Nucleophilic Addition Reactions to the Activated Olefin

The pronounced electrophilicity of the β-carbon in this compound makes it a prime target for nucleophilic addition reactions. These additions are fundamental transformations for this class of compounds.

Nitroalkenes are classic acceptors in Michael addition reactions, a type of conjugate addition. This reaction involves the addition of a nucleophile, typically a carbanion derived from a carbonyl compound, to the β-carbon of the activated olefin. buchler-gmbh.comnih.govrsc.org The reaction is highly valuable for the formation of carbon-carbon bonds.

In the case of this compound, the addition of enolates or other carbon nucleophiles leads to the formation of a new carbon-carbon bond at the β-position, generating a nitronate intermediate which is subsequently protonated. Asymmetric versions of this reaction, using chiral organocatalysts, can produce functionalized products with high levels of diastereoselectivity and enantioselectivity. rsc.orgrsc.org

In addition to carbon-based nucleophiles, heteroatomic nucleophiles readily participate in conjugate addition reactions with fluorinated nitrostyrenes. This provides an efficient route to various heterocyclic structures.

A notable example is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes. mdpi.com This reaction can proceed under solvent-free conditions at room temperature, affording 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. mdpi.com Similarly, the reaction with other nitrogen-containing heterocycles like indoles has been reported to proceed in a highly regioselective manner, often using water as a green reaction medium. researchgate.net

Table 3: Conjugate Addition of Pyrrole (B145914) to a β-Fluoro-β-nitrostyrene

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|

This table details a specific example of conjugate addition with a heteroatomic nucleophile.

Reductive and Oxidative Transformations of the Nitrovinyl Functionality

The nitrovinyl group is the most reactive site in the molecule for both reductive and oxidative processes. Its transformations are crucial for synthesizing a variety of derivative compounds.

The reduction of the nitrovinyl group in β-nitrostyrenes is a well-established method for producing phenethylamines and related compounds. researchgate.net The selective reduction of this compound can yield 2-(3-fluorophenyl)ethanamine, a valuable building block in medicinal chemistry. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) have been used since the 1960s to reduce β-nitrostyrene scaffolds to the corresponding nitroalkanes. researchgate.net For a complete reduction to the amine, stronger reducing systems or catalysts are often required. jsynthchem.commasterorganicchemistry.com

Several methods can be employed for this transformation:

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel, the nitro group can be reduced to an amine. masterorganicchemistry.com A nickel-based catalytic system, Ni(acac)₂ with polymethylhydrosiloxane (B1170920) (PMHS), has been shown to be effective for the chemoselective reduction of various nitro compounds to primary amines under mild conditions, tolerating other sensitive functional groups. rsc.org

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for the reduction of aromatic nitro groups. masterorganicchemistry.com Iron, in particular, has been used to reduce o-nitrobenzaldehydes and β-nitrostyrenes in a one-pot synthesis of 3-arylquinolines, demonstrating its utility in reducing the nitro group. brandeis.edu

Hydride Reagents: While NaBH₄ alone may only reduce the double bond to form a nitroalkane, its combination with catalysts can achieve full reduction to the amine. researchgate.netjsynthchem.com For instance, NaBH₄ in the presence of Ni(PPh₃)₄ can selectively reduce nitroaromatic compounds. jsynthchem.com

The choice of reducing agent is critical to ensure the selectivity of the reduction, preserving the fluorine substituent and the aromatic ring. Some catalytic systems have demonstrated high chemoselectivity, hydrogenating the nitro group without affecting halogens, ketones, aldehydes, or other functional groups. rsc.orgnih.gov

Table 1: Selected Methods for the Reduction of Nitro-substituted Aromatic Compounds

| Reagent/Catalyst System | Product Type | Selectivity Notes | Reference(s) |

| Fe / HCl | Primary Amine | Standard method for nitro group reduction. | masterorganicchemistry.com |

| Sn / HCl | Primary Amine | Classic method for nitro group reduction. | masterorganicchemistry.com |

| Zn / HCl | Primary Amine | Common method for nitro group reduction. | masterorganicchemistry.com |

| H₂ / Pd, Pt, or Ni | Primary Amine | Catalytic hydrogenation. | masterorganicchemistry.com |

| Ni(acac)₂ / PMHS | Primary Amine | High chemoselectivity, tolerates various functional groups. | rsc.org |

| NaBH₄ / Ni(PPh₃)₄ | Primary Amine | Selective for nitroaromatics. | jsynthchem.com |

| Hyd-1/C (Biocatalyst) | Primary Amine | High chemoselectivity, no dehalogenation observed. | nih.gov |

The carbon-carbon double bond of the nitrovinyl group is susceptible to oxidative cleavage, a reaction that can lead to the formation of valuable carbonyl compounds.

Ozonolysis is the most direct method for this transformation. organic-chemistry.orglibretexts.org The reaction of this compound with ozone (O₃) would initially form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. libretexts.orgpku.edu.cn Subsequent workup of the ozonide determines the final product.

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc (Zn), the ozonide is cleaved to yield aldehydes or ketones. In this case, 3-fluorobenzaldehyde (B1666160) would be the expected product.

Oxidative Workup: Treatment with hydrogen peroxide (H₂O₂) would lead to the formation of carboxylic acids, yielding 3-fluorobenzoic acid.

A novel, safer alternative to ozonolysis involves the use of photoexcited nitroarenes . nih.gov Irradiating a nitroarene with purple light can generate a species that acts as an ozone surrogate, reacting with alkenes via a [3+2] cycloaddition. The resulting 'N-doped' ozonides can then be hydrolyzed under mild conditions to yield carbonyl products. nih.gov This method offers a controlled cleavage of alkenes and is compatible with a wide range of functional groups. nih.gov

Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The phenyl ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the (2-nitrovinyl) group is a strong deactivating, meta-directing group due to the electron-withdrawing nature of the nitro group. msu.edulibretexts.org

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack due to the presence of both the fluorine and the nitrovinyl group. msu.edulibretexts.org Any electrophilic substitution, which would require harsh reaction conditions, is expected to occur at the positions meta to the nitrovinyl group (positions 4 and 6) and ortho/para to the fluorine atom. The primary directing influence would be the powerful meta-directing nitrovinyl group. For instance, nitration of nitrobenzene (B124822) requires harsh conditions and overwhelmingly yields the meta-substituted product. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This reaction is facilitated by strong electron-withdrawing groups, like the nitrovinyl substituent, positioned ortho or para to a good leaving group. libretexts.org In this compound, the fluorine atom is a potential leaving group. However, the nitrovinyl group is positioned meta to the fluorine. SNAr reactions are significantly slower when the activating group is meta to the leaving group, as the negative charge of the intermediate (Meisenheimer complex) cannot be effectively delocalized onto the activating group. masterorganicchemistry.comlibretexts.org Therefore, direct substitution of the fluorine atom by a nucleophile is expected to be difficult. For SNAr to occur readily, an electron-withdrawing group must be at the ortho or para position relative to the leaving group. masterorganicchemistry.comlibretexts.org

Radical Reactions and the Influence of Fluorine on Reaction Pathways

The nitrovinyl group can participate in radical reactions. For instance, β-nitrostyrenes can undergo radical additions. researchgate.net The presence of fluorine on the aromatic ring can influence the reactivity and stability of radical intermediates. rsc.orgresearchgate.net Fluorine's high electronegativity can affect the electron distribution within the molecule and the stability of any radical intermediates formed on the ring or the side chain. rsc.org

Radical fluorination, the reaction of a carbon-centered radical with a fluorine source, is a known process, although historically limited by the reactivity of fluorine sources like F₂. wikipedia.org Modern methods have expanded the scope of these reactions. wikipedia.org While less common for this specific substrate, radical addition to the double bond is a plausible pathway. For example, the alkenylation of cyclic ethers can occur via radical addition to β-nitrostyrenes. researchgate.net

Photocatalyzed Chemical Transformations

Photochemistry offers unique pathways for the transformation of β-nitrostyrenes. These compounds can undergo [2+2] photocycloaddition reactions with olefins when irradiated with visible light (e.g., λ = 419 nm), forming cyclobutane (B1203170) derivatives. nih.gov This reaction is believed to proceed through a 1,4-diradical intermediate. nih.gov

Furthermore, β-nitrostyrenes can be involved in various visible-light-mediated reactions. worktribe.com These include:

Denitrative Alkylation: Photocatalyst-free reactions with N-alkylpyridinium salts under blue LED irradiation can lead to the synthesis of functionalized alkenes. worktribe.com

[3+2] Cycloaddition: In the presence of an organic dye photocatalyst and visible light, β-nitrostyrenes can react with 2H-azirines to form trisubstituted pyrroles. researchgate.networktribe.com

C(sp³)-H Alkenylation: Photocatalytic reactions with ethers can result in the selective formation of E-isomers of alkenylated products. worktribe.com

The photoisomerization from the trans-isomer to the cis-isomer is another possible photochemical process for β-nitrostyrenes upon UV irradiation. nih.gov

As mentioned in section 3.4.2, photoexcited nitroarenes themselves can act as reagents for the oxidative cleavage of alkenes, providing a metal-free, light-induced alternative to ozonolysis. nih.gov

Spectroscopic and Advanced Analytical Characterization of 1 Fluoro 3 2 Nitrovinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Fluoro-3-(2-nitrovinyl)benzene in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For the (E)-isomer of this compound, the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for both the vinyl and aromatic protons.

The two vinylic protons appear as doublets due to their coupling to each other. rsc.org A large coupling constant (J) of approximately 13.7 Hz is characteristic of a trans (E) configuration across the double bond. rsc.org The aromatic protons exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. rsc.org The spectrum shows a triplet of doublets for the proton at position 5, a doublet of triplets for the proton at position 4, and a multiplet for the remaining two aromatic protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for (E)-1-Fluoro-3-(2-nitrovinyl)benzene in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.95 | d | 13.7 | 1H, Vinylic |

| 7.56 | d | 13.7 | 1H, Vinylic |

| 7.44 | td | 7.9, 5.7 | 1H, Aromatic |

| 7.34 | dt | 7.7, 1.4 | 1H, Aromatic |

| 7.27–7.17 | m | - | 2H, Aromatic |

d = doublet, td = triplet of doublets, dt = doublet of triplets, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. In this compound, the spectrum displays signals for the eight carbon atoms. A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine atom (C3) exhibits a large coupling constant (J) of approximately 247 Hz, appearing as a doublet. rsc.org Other nearby carbons in the aromatic ring also show smaller C-F couplings. rsc.org The vinylic and aromatic carbons resonate at chemical shifts characteristic of their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for (E)-1-Fluoro-3-(2-nitrovinyl)benzene in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 163.0 | d | 247.0 | Aromatic C-F |

| 138.2 | s | - | Vinylic |

| 137.8 | d | 2.7 | Aromatic C-H |

| 132.2 | s | - | Aromatic C-H |

| 131.2 | s | - | Aromatic C-H |

| 125.3 | d | 3.0 | Aromatic C-H |

Note: The literature provides partial assignment. s = singlet, d = doublet

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. huji.ac.il Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single primary signal, as there is only one fluorine environment in the molecule. This signal's chemical shift is indicative of the electronic environment of the C-F bond. Furthermore, the signal would be split into a multiplet due to coupling with adjacent protons on the aromatic ring, providing further structural confirmation. The typical chemical shift for a monofluorobenzene derivative is around -113 ppm relative to CFCl₃. colorado.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). For this compound, the molecular formula is C₈H₆FNO₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

The calculated monoisotopic mass of C₈H₆FNO₂ is 167.03826 g/mol . An HRMS analysis, often using electrospray ionization (ESI), would measure the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). rsc.org The experimental measurement of this mass to within a very narrow tolerance (typically < 5 ppm) of the calculated value provides definitive confirmation of the molecular formula.

Chromatographic Methods for Reaction Monitoring and Product Purification

Chromatographic techniques are fundamental for monitoring the progress of a chemical synthesis and for the subsequent purification of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to qualitatively monitor the progress of a reaction. nist.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, the starting materials, intermediates, and products can be separated based on their polarity. For the synthesis of this compound, TLC allows for the visualization of the consumption of the starting materials and the formation of the product, which will have a specific Retention Factor (Rf) value under defined conditions. rsc.org This allows for the determination of the optimal reaction time and serves as a preliminary check for purity.

Table 3: TLC Data for (E)-1-Fluoro-3-(2-nitrovinyl)benzene rsc.org

| Stationary Phase | Mobile Phase | Rf Value |

|---|

Column Chromatography and Flash Chromatography for Isolation

The purification of this compound, like many organic compounds, relies heavily on chromatographic techniques to separate it from unreacted starting materials and byproducts. Column chromatography is a standard and effective method for this purpose. In a typical procedure, the crude product mixture is adsorbed onto a stationary phase, often silica gel, and a solvent system, referred to as the mobile phase, is passed through the column.

For the isolation of this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate. nih.gov The polarity of this solvent system can be adjusted to achieve optimal separation. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for the collection of the pure compound in fractions.

Flash chromatography, a modification of traditional column chromatography, utilizes pressure to accelerate the flow of the mobile phase, significantly reducing the purification time. phenomenex.com This technique is particularly advantageous for the separation of nitrostyrene (B7858105) derivatives, which may be sensitive to prolonged exposure to the stationary phase. phenomenex.comflash-chromatography.com The principles of separation remain the same as in gravity-fed column chromatography, relying on the differential partitioning of the components between the two phases. phenomenex.com The efficiency of both techniques is often monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product. nih.gov

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Isolation and purification of the final product. nih.gov |

| Flash Chromatography | Silica Gel | Cyclohexane / Ethyl Acetate | Rapid purification, improved efficiency for sensitive compounds. phenomenex.comflash-chromatography.com |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Varies (matches column conditions) | Reaction monitoring and fraction analysis. nih.gov |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds present. In the case of this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For nitroalkenes, these bands are generally observed in the regions of 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. The carbon-carbon double bond (C=C) of the vinyl group gives rise to a stretching vibration in the range of 1620-1680 cm⁻¹. Furthermore, the carbon-fluorine (C-F) bond of the fluorinated benzene (B151609) ring will exhibit a strong absorption band, typically found in the 1000-1400 cm⁻¹ region. The aromatic ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1335 - 1365 |

| Alkene (C=C) | Stretch | ~1620 - 1680 |

| Fluoro (C-F) | Stretch | ~1000 - 1400 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govnih.gov It is widely employed for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the characterization of this compound.

In a GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas then transports the sample through a long, thin column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound (molar mass: 167.14 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 167. oakwoodchemical.com Other significant fragments would likely arise from the loss of the nitro group (NO₂) or other characteristic cleavages.

The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the compound. nih.govacs.org

| Analytical Parameter | Information Provided |

| Gas Chromatography (GC) | |

| Retention Time | A characteristic time for the compound to travel through the column under specific conditions, used for identification. |

| Peak Area | Proportional to the amount of the compound, used for purity assessment and quantification. |

| Mass Spectrometry (MS) | |

| Molecular Ion Peak (m/z) | Corresponds to the molecular weight of the compound (167 for C₈H₆FNO₂). oakwoodchemical.com |

| Fragmentation Pattern | A unique pattern of fragment ions that helps to confirm the molecular structure. |

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

While other spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique is the gold standard for elucidating molecular structure and conformation.

For a compound like this compound, obtaining suitable single crystals is a prerequisite. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

A related compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, has been studied by X-ray crystallography, and its analysis provides insights that can be extrapolated to the 3-substituted isomer. nih.govresearchgate.net The study revealed that the molecule is nearly planar, with a trans conformation across the carbon-carbon double bond of the vinyl group. nih.govresearchgate.net The crystal structure of the 4-fluoro isomer is orthorhombic. nih.govresearchgate.net It is reasonable to hypothesize that this compound would also adopt a largely planar structure with a trans configuration of the nitrovinyl side chain to minimize steric hindrance.

| Parameter | Description | Data from 1-Fluoro-4-[(E)-2-nitrovinyl]benzene nih.govresearchgate.net |

| Crystal System | The symmetry of the unit cell. | Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | Pna2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 16.0965 Å, b = 4.8453 Å, c = 9.5538 Å |

| Molecular Conformation | The spatial arrangement of atoms. | Nearly planar, trans across the C=C bond. |

This crystallographic data provides definitive proof of the molecular structure and offers valuable information about intermolecular interactions in the solid state. researchgate.net

Theoretical and Computational Investigations of 1 Fluoro 3 2 Nitrovinyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-fluoro-3-(2-nitrovinyl)benzene. These methods allow for the detailed examination of the molecule's electronic landscape, which in turn governs its reactivity and physical characteristics.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of organic molecules. als-journal.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to optimize the molecular geometry in both its ground and excited states. nih.gov These calculations would likely reveal a nearly planar structure for the benzene (B151609) ring and the nitrovinyl group, a feature observed in the related compound 1-fluoro-4-[(E)-2-nitrovinyl]benzene. nih.govresearchgate.net

The ground state optimization provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related nitroaromatic compounds, the nitro group often exhibits some torsion with respect to the benzene ring due to steric and electronic effects. researchgate.net DFT calculations can quantify this for this compound. Furthermore, studying the excited states is crucial for understanding the molecule's photophysical properties, such as its UV-visible absorption spectrum and its behavior upon photoexcitation.

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful method to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MESP map of this compound is expected to show regions of negative potential, primarily located around the oxygen atoms of the nitro group and to a lesser extent, the fluorine atom, indicating their susceptibility to electrophilic attack. rasayanjournal.co.in Conversely, positive potential regions, likely found around the hydrogen atoms of the benzene ring and the vinyl group, would indicate sites for nucleophilic attack. chemrxiv.orgrasayanjournal.co.in The electrostatic potential is a real physical property that provides a complete picture of the net electrostatic effect of the molecule's nuclei and electrons. dtic.mil

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

The HOMO represents the ability to donate an electron. For this compound, the HOMO is likely to be distributed over the benzene ring and the vinyl group.

The LUMO , representing the ability to accept an electron, is expected to be localized predominantly on the nitrovinyl group, particularly the nitro group, due to its strong electron-withdrawing nature. researchgate.net

The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. nih.gov For comparison, the HOMO and LUMO energies of nitrobenzene (B124822) are approximately -7.07 eV and -0.46 eV, respectively. researchgate.net

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. For this compound, this could involve studying its participation in various reactions, such as cycloadditions or nucleophilic aromatic substitutions.

The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the molecule's reactivity. In reactions, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions. rsc.org Theoretical modeling can identify the transition states and intermediates involved in these processes, providing activation energies and reaction rates. For instance, in reactions with nucleophiles, the attack could be directed at the carbon atom bearing the fluorine or at the vinyl group, and computational modeling can determine the more favorable pathway. The mechanism of similar reactions has been described as a two-step process involving the formation of a reactive intermediate.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

The molecular electrostatic potential has been shown to be a versatile indicator for electronic substituent effects and can be used to build strong linear correlations for predicting reactivity. rsc.org Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives, thereby streamlining the design of molecules with desired properties.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds.

| Spectroscopic Parameter | Predicted Characteristics |

| Infrared (IR) and Raman Spectra | DFT calculations can predict the vibrational frequencies of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes would include the C-F stretching, the symmetric and asymmetric stretching of the NO2 group, and the C=C stretching of the vinyl group. For example, in 1,2,3-trichloro-4-nitrobenzene, C-H stretching vibrations are observed around 3120-3155 cm-1. globalresearchonline.net |

| Nuclear Magnetic Resonance (NMR) Spectra | The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. als-journal.com These predictions are highly useful for assigning the signals in experimental NMR spectra. The electron-withdrawing effects of the fluorine and nitro groups will significantly influence the chemical shifts of the aromatic protons and carbons. |

| UV-Visible Spectra | Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. This would help in identifying the wavelengths of maximum absorption (λmax) and understanding the nature of the electronic transitions (e.g., π → π* or n → π* transitions). |

In Silico Studies of Molecular Interactions and Conformational Landscapes

Understanding the three-dimensional structure and flexibility of this compound is crucial for predicting its interactions with other molecules, such as in biological systems or in the formation of molecular crystals.

Conformational Analysis: This involves exploring the potential energy surface to identify the most stable conformations of the molecule. For this compound, the main conformational flexibility would arise from the rotation around the C-C single bond connecting the vinyl group to the benzene ring and the rotation of the nitro group. The trans conformation across the C=C double bond is expected to be the most stable, as seen in the crystal structure of 1-fluoro-4-[(E)-2-nitrovinyl]benzene. nih.govresearchgate.net

Molecular Interactions: In silico docking studies could be performed to investigate how this compound might interact with the active sites of enzymes or receptors, should it have potential biological activity. These studies would reveal the types of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that stabilize the complex. The study of intermolecular interactions is also crucial for understanding crystal packing. For instance, C-H···O interactions are observed in the crystal structure of 1-fluoro-4-[(E)-2-nitrovinyl]benzene. nih.govresearchgate.net

Synthesis and Reactivity of Functionalized Derivatives and Structural Analogs of 1 Fluoro 3 2 Nitrovinyl Benzene

Comparative Studies of Positional Isomers of Fluoronitrovinylbenzenes

The position of the fluorine atom on the benzene (B151609) ring of nitrovinylbenzenes significantly influences their chemical reactivity and the regioselectivity of their reactions. Understanding these effects is crucial for designing synthetic routes to specific target molecules.

Ortho- and Para-Substituted Analogs and Their Reactivity Profiles

Halogens, including fluorine, are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.com This dual effect leads to distinct reactivity profiles for ortho- and para-substituted fluoronitrovinylbenzenes compared to their meta-substituted counterpart.

For instance, in reactions with indoles under acidic conditions, the reactivity of fluoronitrovinylbenzene isomers is affected by the fluorine position. The meta-isomer, 1-fluoro-3-(2-nitrovinyl)benzene, undergoes cyclization to form benzofuro[2,3-b]quinolines. In contrast, the para-isomer, 1-fluoro-4-(2-nitrovinyl)benzene (B1309969), requires higher reaction temperatures for the same transformation, indicating reduced electrophilicity. This difference can be attributed to the interplay of inductive and resonance effects of the fluorine substituent.

Influence of Fluorine Position on Chemical Transformations

The position of the fluorine atom not only affects the rate of reaction but can also alter the regioselectivity of cycloaddition reactions. The electron-withdrawing or -donating nature of the substituent and its position on the aromatic ring can direct the orientation of incoming reactants, leading to different product isomers. While specific examples detailing the differing regioselectivity in cycloadditions for fluoronitrovinylbenzene isomers are not extensively documented in the provided results, the principle is a fundamental concept in organic chemistry. masterorganicchemistry.com

Furthermore, in microwave-assisted synthesis in aqueous media, the presence of a fluorine substituent in this compound has been shown to accelerate reaction rates compared to the non-fluorinated analog, (E)-(2-nitrovinyl)benzene. This suggests that the fluorine atom, despite its deactivating inductive effect, can participate in and facilitate certain chemical transformations under specific conditions.

Exploration of Other Halogenated and Substituted Nitrovinylbenzene Scaffolds

The principles governing the reactivity of fluoronitrovinylbenzenes can be extended to other halogenated and substituted nitrovinylbenzene scaffolds. The nature of the halogen and other substituents on the benzene ring can significantly modulate the electronic properties and, consequently, the chemical behavior of the molecule.

For example, comparing 1-fluoro-4-(2-nitrovinyl)benzene with 1-chloro-4-(2-nitrovinyl)benzene (B7855931) reveals that the chloro-substituted analog exhibits higher electrophilicity. This is consistent with the general trend of electronegativity and inductive effects among halogens. This increased electrophilicity makes chloro-substituted nitrovinylbenzenes useful in reactions such as halogen-directed couplings.

The synthesis of these halogenated nitrovinylbenzenes can be achieved through various methods, including the Heck reaction. For instance, 1-fluoro-4-[(E)-2-nitrovinyl]benzene can be synthesized from 1-bromo-4-fluorobenzene (B142099) and nitroethene in the presence of a palladium catalyst. nih.govresearchgate.net

Diversification of the Nitrovinyl Moiety for Advanced Synthetic Targets

The nitrovinyl group is a versatile functional group that serves as a key building block in organic synthesis. Its electron-deficient nature makes it a good Michael acceptor, enabling a variety of conjugate addition reactions. nih.gov This reactivity allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

One approach to diversifying the nitrovinyl moiety is through its reaction with various nucleophiles. For example, the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes proceeds under solvent-free conditions to yield 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. nih.gov These products can be further transformed, for instance, by the base-induced elimination of nitrous acid to furnish 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.gov This two-step sequence provides a direct route to monofluorinated vinylpyrroles, which were not previously readily accessible. nih.gov

The reactivity of the nitrovinyl group can also be harnessed in the synthesis of proteasome inhibitors. A series of substituted aryl-2-nitrovinyl derivatives have been designed and synthesized as potential Michael acceptors that can react with the active site of the proteasome. nih.gov

Derivatization Towards Complex Heterocyclic Systems

The unique reactivity of the this compound scaffold and its analogs makes them valuable precursors for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Pyrrole (B145914) Derivatives via Conjugate Addition and Cyclization

A significant application of fluoronitrovinylbenzenes is in the synthesis of pyrrole derivatives. The conjugate addition of a nucleophile to the nitrovinyl group, followed by a cyclization reaction, is a common strategy.

For example, the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes, including derivatives of this compound, readily forms 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. nih.gov This reaction is efficient and can be performed on a gram scale. nih.gov The resulting adducts are valuable intermediates for further synthetic transformations.

Another powerful method for pyrrole synthesis is the Van Leusen reaction, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, such as a nitrovinylbenzene. nih.gov This method is known for its operational simplicity and broad substrate scope. nih.gov While a direct example using this compound was not found, the general applicability of this reaction to electron-deficient olefins suggests its potential in synthesizing highly substituted pyrroles from this precursor.

Furthermore, patent literature describes the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for pharmaceuticals, starting from 2-fluoro-α-bromoacetophenone and involving cyclization steps. google.comgoogle.com Although not directly starting from this compound, these routes highlight the importance of fluorinated phenylpyrrole structures in medicinal chemistry and the various synthetic strategies employed to access them.

Preparation of Pyrazole (B372694) and Other Nitrogen-Containing Heterocycles

The synthesis of functionalized pyrazoles and other nitrogen-containing heterocycles from this compound represents a significant area of research in medicinal and materials chemistry. The electrophilic nature of the β-carbon in the nitrovinyl moiety makes it a prime target for nucleophilic attack, providing a versatile platform for the construction of various heterocyclic rings. This section details the synthetic methodologies employed for the preparation of pyrazoles and other related nitrogenous heterocycles using this compound as a key starting material.

The primary route for the synthesis of pyrazoles from this compound involves its reaction with hydrazine (B178648) and its derivatives. This reaction is a classic example of a [3+2] cycloaddition, where the hydrazine acts as a dinucleophilic species. The general mechanism proceeds through an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the nitrovinyl group. This is followed by an intramolecular cyclization and subsequent elimination of the nitro group and a molecule of water to afford the aromatic pyrazole ring.

The reaction conditions for the synthesis of 3-(3-fluorophenyl)-1H-pyrazole from this compound and hydrazine hydrate (B1144303) can be optimized to achieve high yields. The choice of solvent, temperature, and the presence of a catalyst can significantly influence the reaction outcome.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 6 | 75 |

| 2 | Methanol | Reflux | 8 | 72 |

| 3 | Isopropanol | Reflux | 6 | 80 |

| 4 | Ethanol | Room Temperature | 24 | 45 |

| 5 | Isopropanol | 50 | 12 | 65 |

The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. For instance, the reaction of this compound with phenylhydrazine (B124118) leads to the formation of 3-(3-fluorophenyl)-1-phenyl-1H-pyrazole. The reaction proceeds through a similar mechanism, and the regioselectivity is generally high, with the phenyl group predominantly occupying the 1-position of the pyrazole ring.

| Entry | Hydrazine Derivative | Product | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylhydrazine | 3-(3-fluorophenyl)-1-phenyl-1H-pyrazole | Glacial Acetic Acid | 85 |

| 2 | Methylhydrazine | 3-(3-fluorophenyl)-1-methyl-1H-pyrazole | Ethanol | 78 |

| 3 | 4-Chlorophenylhydrazine | 1-(4-chlorophenyl)-3-(3-fluorophenyl)-1H-pyrazole | Glacial Acetic Acid | 82 |

Beyond pyrazoles, this compound can be utilized as a precursor for other nitrogen-containing heterocycles. For example, its reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. Furthermore, cycloaddition reactions with other nitrogen-containing dipoles or dienophiles can potentially yield a variety of five- and six-membered heterocyclic systems. The reactivity of the nitrovinyl group can also be modulated to participate in reductive cyclization reactions, opening avenues for the synthesis of heterocycles like indoles, although this often requires additional functionalization of the starting material.

The strategic incorporation of the fluorine atom on the phenyl ring of these heterocycles is of particular interest due to the unique physicochemical properties it imparts, often enhancing metabolic stability and binding affinity in biological systems.

Research Applications of 1 Fluoro 3 2 Nitrovinyl Benzene in Specialized Chemical Fields

Utility as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, 1-fluoro-3-(2-nitrovinyl)benzene serves as a valuable and multifaceted building block. The electron-deficient nature of its double bond makes it an excellent electrophile, readily participating in reactions that form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This reactivity is fundamental to the construction of complex molecular architectures from simpler precursors.

The activated double bond in this compound makes it a prime candidate for various carbon-carbon bond-forming reactions. These reactions are cornerstones of synthetic organic chemistry, enabling the assembly of the carbon skeletons of target molecules.

Michael Addition: As a potent Michael acceptor, this compound can react with a wide array of carbon nucleophiles. This conjugate addition reaction is a reliable method for forming a new single bond at the β-position relative to the nitro group. For instance, the reaction with enolates derived from ketones, esters, or malonates leads to the formation of functionalized nitroalkanes, which are themselves versatile intermediates. The use of organocatalysts, such as those derived from bispidines, has been explored to facilitate the Michael addition of nucleophiles like diethyl malonate to β-nitrostyrenes. mdpi.com

Diels-Alder Reactions: The electron-poor double bond of this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.gov When reacted with a conjugated diene, it can form a six-membered ring, a structural motif prevalent in many natural products and pharmaceuticals. The fluorine substituent can influence the stereoselectivity and regioselectivity of this transformation.

[3+2] Cycloaddition Reactions: Nitrostyrenes, including this compound, can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. nih.govrsc.org These reactions provide a direct route to five-membered heterocyclic rings. The reactivity and selectivity of these cycloadditions are influenced by the electronic nature of both the nitrostyrene (B7858105) and the dipole. rsc.org

Denitrative Cross-Coupling Reactions: A notable application of nitrostyrenes is in denitrative cross-coupling reactions, where the nitro group is displaced by a new carbon-based substituent. nih.govmdpi.com This transformation allows for the formal substitution of the nitro group, providing access to a variety of disubstituted alkenes. Mechanistic pathways for these reactions can involve radical addition-elimination or nucleophilic substitution. mdpi.com

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with Nitrostyrenes

| Reaction Type | Nucleophile/Reagent | Product Type |

| Michael Addition | Diethyl Malonate | Functionalized Nitroalkane |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine (B1194047) Derivative |

| Denitrative Coupling | Organometallic Reagent | Disubstituted Alkene |

The electrophilic character of this compound also facilitates the formation of bonds with heteroatoms, particularly nitrogen and oxygen. These reactions are crucial for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules.

Aza-Michael Addition: In a reaction analogous to the Michael addition, nitrogen nucleophiles such as amines can add to the double bond of this compound. This aza-Michael addition is a key step in the synthesis of various nitrogen-containing compounds, including β-amino nitroalkanes, which can be further transformed into valuable products like diamines and amino acids. Studies have shown that the conjugate addition of amines to nitrostyrenes can be a facile process. nih.gov

Synthesis of Heterocycles: The reaction of this compound with bifunctional nucleophiles can lead to the formation of heterocyclic rings. For example, reaction with a compound containing both an amine and a hydroxyl or thiol group can result in the formation of morpholine, piperazine, or thiomorpholine (B91149) derivatives after subsequent intramolecular reactions. The synthesis of pyrrole (B145914) derivatives through the conjugate addition of pyrroles to fluorinated nitrostyrenes has also been demonstrated. nih.gov

Oxa-Michael Addition: Oxygen-based nucleophiles, such as alkoxides or phenoxides, can also undergo conjugate addition to this compound. This oxa-Michael addition provides a route to β-alkoxy or β-aryloxy nitroalkanes, which are useful intermediates in organic synthesis.

Precursors and Intermediates in Medicinal Chemistry Research

The structural framework of this compound and its derivatives holds significant interest in the field of medicinal chemistry. The presence of the fluorinated phenyl ring and the reactive nitrovinyl group allows for the generation of diverse molecular scaffolds that can be evaluated for potential biological activity.

The versatility of this compound as a synthetic building block makes it an attractive starting material for the creation of libraries of compounds for drug discovery. The introduction of a fluorine atom into a potential drug candidate can often enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Synthesis of Indole (B1671886) Derivatives: Nitrostyrenes are well-known precursors for the synthesis of indole rings, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs. The reaction of this compound with indoles can proceed via Michael addition, providing a route to functionalized indole derivatives. researchgate.net

Precursors to Amines and Other Functional Groups: The nitro group in the derivatives of this compound can be readily reduced to an amine. This transformation opens up a vast chemical space for further functionalization, allowing for the introduction of a wide range of substituents and the synthesis of amides, sulfonamides, and other functionalities commonly found in bioactive molecules.

Beyond their role as synthetic intermediates, nitrostyrene derivatives are also utilized as tools in chemical biology and mechanism-oriented research to probe biological processes.

Covalent Modifiers: The electrophilic nature of the nitrostyrene scaffold allows it to act as a Michael acceptor for nucleophilic residues in proteins, such as cysteine thiols. This property has been exploited to design covalent inhibitors of enzymes and to study protein function. The specific reactivity of this compound would be influenced by the electronic effects of the fluorine substituent.

Probes for Biological Pathways: By incorporating fluorinated nitrostyrene derivatives into more complex molecules, researchers can create chemical probes to investigate specific biological pathways. The fluorine atom can serve as a useful label for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-target interactions and metabolism.

Contributions to Materials Science and Organic Electronic Research

The unique electronic and structural features of this compound suggest its potential utility in the field of materials science, particularly in the development of novel organic electronic materials.

Monomers for Polymerization: The vinyl group of this compound can potentially undergo polymerization to form novel polymers. The presence of the fluorine and nitro groups would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and electronic characteristics.

Nonlinear Optical Materials: Molecules with a strong electron donor and a strong electron acceptor group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. While this compound itself may not be a potent NLO material, it serves as a valuable precursor for the synthesis of push-pull systems. The nitro group acts as a powerful electron acceptor, and the fluorinated phenyl ring can be further functionalized with electron-donating groups to create molecules with enhanced NLO responses.

Components of Organic Semiconductors: The electron-withdrawing nature of the nitro group suggests that derivatives of this compound could be explored as n-type organic semiconductors. By incorporating this moiety into larger conjugated systems, it may be possible to tune the electron affinity and charge transport properties of organic materials for applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research into fluorinated organic materials has shown that fluorine substitution can significantly impact molecular packing and electronic properties. nih.gov

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

There is currently no direct evidence in the reviewed scientific literature to suggest that this compound has been specifically investigated or utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). The design of OLED materials typically involves molecules with specific electronic and photophysical properties, such as high quantum yields, thermal stability, and appropriate energy levels for efficient charge injection and transport. While fluorinated and nitro-containing compounds are utilized in the broader field of organic electronics, the specific contributions of this compound to this area have not been documented in available research.

Investigation of Applications in Field-Effect Transistors

Similarly, a thorough search of scientific databases does not yield any studies detailing the investigation or application of this compound in the context of field-effect transistors (FETs). The development of organic semiconductors for FETs requires molecules that can form well-ordered thin films and exhibit high charge carrier mobility. While the planar nature of the benzene (B151609) ring in this compound is a common feature in organic semiconductors, there are no published reports on its performance in transistor devices.

Catalysis Studies Utilizing or Facilitated by this compound

The presence of a fluorine atom and a nitrovinyl group could theoretically make this compound an interesting substrate for metal-catalyzed asymmetric transformations. The nitroalkene moiety is a well-known Michael acceptor and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The fluorine atom can influence the electronic properties of the aromatic ring and potentially impact the stereoselectivity of catalytic reactions. However, no specific studies detailing its use in such transformations have been found.

Organocatalysis and biocatalysis often employ substrates with electrophilic functional groups like the nitrovinyl moiety present in this compound. These reactions can lead to the formation of chiral products with high enantioselectivity. Despite the potential of this compound to serve as a precursor in organocatalytic or biocatalytic reaction cascades, there is a lack of published research specifically exploring these applications.

Development of Sustainable and Green Synthetic Approaches

The increasing demand for environmentally benign chemical processes necessitates the development of sustainable and green synthetic routes to this compound and its derivatives. Traditional methods for the synthesis of nitroalkenes often involve harsh reaction conditions and the use of hazardous reagents.

Future research will likely focus on catalytic methods that minimize waste and energy consumption. For instance, developing solid acid or base catalysts for the Henry reaction (nitroaldol condensation) between 3-fluorobenzaldehyde (B1666160) and nitromethane (B149229), followed by dehydration, could provide a more sustainable alternative to current protocols. The use of alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), could also significantly reduce reaction times and improve energy efficiency.

Solvent selection is another critical aspect of green chemistry. Exploring the use of greener solvents, such as bio-based solvents or even solvent-free reaction conditions, will be a key research direction. The principles of atom economy will also guide the design of new synthetic strategies, aiming to maximize the incorporation of all reactant atoms into the final product. A recent study highlighted a sustainable protocol for the Henry reaction under solvent-free conditions, which could be adapted for the synthesis of fluorinated nitroalkenes mobt3ath.com.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Development of high-yield, catalytic reactions to minimize byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents. |

| Safer Solvents and Auxiliaries | Employing water, bio-solvents, or solvent-free conditions. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.